1-Chloro-3-(2-methylphenyl)isoquinoline
Description
1-Chloro-3-(2-methylphenyl)isoquinoline (CAS: 89721-08-4) is a halogenated isoquinoline derivative with the molecular formula C₁₆H₁₂ClN and a molecular weight of 253.73 g/mol . Its structure features a chlorine atom at position 1 and a 2-methylphenyl group at position 3 of the isoquinoline core.
Properties
CAS No. |
54463-75-1 |
|---|---|
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-chloro-3-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3 |
InChI Key |
FXDUGEWBUJHWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(o-tolyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde derivatives with aminoacetals, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 1-Chloro-3-(o-tolyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Amino or thio-substituted isoquinolines.
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Coupling: Biaryl isoquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1-Chloro-3-(2-methylphenyl)isoquinoline is , with a molecular weight of approximately 253.726 g/mol. The compound features a chlorine atom and a methylphenyl group, which significantly influence its biological activity and reactivity. Its polar surface area is 12.89 Ų, which is relevant for its interactions with biological macromolecules.
Anticancer Properties
Isoquinoline derivatives, including 1-Chloro-3-(2-methylphenyl)isoquinoline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : Certain isoquinolines induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : They can trigger apoptotic pathways, promoting programmed cell death in malignant cells.
- Inhibition of Metastasis : Some studies suggest that isoquinoline derivatives can inhibit the migratory capabilities of cancer cells.
A study highlighted the synthesis of several isoquinoline derivatives that exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent effects .
| Compound Name | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 1-Chloro-3-(2-methylphenyl)isoquinoline | 1.9 - 7.52 | HCT-116 |
| Other Isoquinoline Derivatives | Varies | MCF-7 |
Antibacterial Activity
The antibacterial potential of isoquinoline derivatives has also been explored. A recent study focused on the development of new pyrimido-isoquinolin-quinones that demonstrated activity against multidrug-resistant bacteria, such as Staphylococcus aureus . The structure-activity relationship (SAR) studies provided insights into how modifications in the isoquinoline structure could enhance antibacterial efficacy.
Case Studies
Several case studies have documented the effectiveness of isoquinoline derivatives in preclinical settings:
- Anticancer Efficacy : A series of synthesized isoquinolines were tested against multiple cancer types, demonstrating significant inhibition rates and suggesting potential for further development into therapeutic agents.
- Antibacterial Screening : Compounds were subjected to high-throughput screening against resistant bacterial strains, leading to the identification of several promising candidates for further investigation.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(o-tolyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the biological context and the specific target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of isoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 1-Chloro-3-(2-methylphenyl)isoquinoline and Analogs
Physicochemical and Crystallographic Insights
- Crystallography: Derivatives like 1-(4-chlorophenyl)-2-phenylisoquinoline exhibit variable dihedral angles (21.2°–36.5°) between the isoquinoline core and phenyl substituents, influencing packing and solubility .
- Polarity: N-oxide derivatives (e.g., 1-(2-chlorophenyl)-3-methylisoquinoline 2-oxide) exhibit higher polarity, impacting pharmacokinetics .
- Reactivity: Chloromethyl-substituted analogs (e.g., 1-chloro-3-(chloromethyl)isoquinoline) are prone to nucleophilic substitution, useful in prodrug design .
Biological Activity
1-Chloro-3-(2-methylphenyl)isoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Chloro-3-(2-methylphenyl)isoquinoline can be represented by the following chemical formula:
- Chemical Formula : CHClN
- Molecular Weight : 219.67 g/mol
The compound features an isoquinoline core substituted with a chlorine atom and a 2-methylphenyl group, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 1-Chloro-3-(2-methylphenyl)isoquinoline. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Case Studies and Findings
- Antitumor Efficacy : A study evaluating similar isoquinoline derivatives demonstrated significant cytotoxic effects against multiple human tumor cell lines. For instance, compounds with structural similarities showed IC values in the low micromolar range against leukemia and solid tumors, indicating potent antineoplastic activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves:
- Cell Cycle Arrest : Flow cytometric analyses revealed that certain derivatives can cause G1 phase arrest in cancer cells, thereby preventing further cell division and promoting apoptosis .
Summary of Biological Activities
Structural Optimization
Research has focused on optimizing the structure of isoquinoline derivatives to enhance their biological activity. Modifications at various positions on the isoquinoline ring have been shown to affect potency significantly. For instance, substituents that increase lipophilicity or electron-withdrawing characteristics tend to improve anticancer efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-Chloro-3-(2-methylphenyl)isoquinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via electrophilic substitution reactions using carbanion intermediates in hexamethylphosphoramide (HMPA). For example, reacting 3-cyanopyridine or 2-methylphenyl derivatives with preformed carbanions (e.g., lithium dimethylamide) yields amino-substituted intermediates, which can be chlorinated to the final product. Optimization involves controlling equivalents of electrophiles (e.g., 2-methylphenyl groups) and recrystallization from chloroform/petroleum ether mixtures to improve purity and yield .
Q. How can crystallographic data for 1-Chloro-3-(2-methylphenyl)isoquinoline be obtained and refined?
- Methodology : Single-crystal X-ray diffraction using Mo Kα radiation (λ = 0.71069 Å) is standard. Data collection with a diffractometer (e.g., Picker FACS-I) and refinement via SHELX programs (e.g., SHELXL for least-squares refinement) are critical. Space group determination (e.g., P2₁/c) and anisotropic temperature factor refinement for non-hydrogen atoms ensure accurate bond-length analysis. Hydrogen atoms are typically placed at calculated positions .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodology : The U.S. National Cancer Institute’s Developmental Therapeutics Program (DTP) protocol involves testing cytotoxicity across 60 cancer cell lines. Dose-response curves (e.g., 10⁻⁴–10⁻⁸ M concentrations) identify growth inhibition (GI₅₀) or lethal effects (LC₅₀). Low-cytotoxicity derivatives may require orthogonal assays (e.g., kinase inhibition or apoptosis markers) to uncover subtle mechanisms .
Advanced Research Questions
Q. How can crystallographic disorder in the 2-methylphenyl group be resolved during structural analysis?
- Methodology : Disorder arises from rotational flexibility of the 2-methylphenyl substituent. Use high-resolution data (≤ 0.8 Å) and refine occupancy factors for disordered positions in SHELXL. Constraints (e.g., SIMU, DELU) can model anisotropic displacement parameters. Validation tools like PLATON/CHECKCIF should confirm geometric plausibility .
Q. What strategies address contradictory cytotoxicity data between in vitro and in vivo models for this compound?
- Methodology : Discrepancies may stem from metabolic instability or poor bioavailability. Perform pharmacokinetic studies (e.g., microsomal stability assays) and modify substituents to enhance metabolic resistance. For example, replacing chlorine with electron-withdrawing groups (e.g., –CF₃) or adding solubilizing moieties (e.g., morpholine) improves pharmacokinetic profiles .
Q. How do substituents at the 3-position influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : Substituent effects are quantified via Hammett σ constants or computational DFT calculations. For instance, electron-donating groups (e.g., –CH₃) lower reduction potentials, enhancing reductive borylation yields (e.g., 64% for –NH₂ vs. 32% for –CN). Experimental validation via cyclic voltammetry correlates substituent electronic effects with reaction efficiency .
Q. Can fragment-based drug design (FBDD) be applied to optimize this compound’s bioactivity without prior structural data?
- Methodology : Synthesize monosubstituted isoquinoline fragments (e.g., 4-, 5-, or 7-position derivatives) and screen for target binding (e.g., kinase inhibition). Merge hit fragments (e.g., 5- and 7-substituted groups) to create disubstituted analogs. SAR-guided optimization (e.g., adjusting steric bulk or polarity) refines potency, as demonstrated in anti-inflammatory drug development .
Data Analysis & Validation
Q. How should researchers validate hydrogen-bonding networks in crystalline derivatives of this compound?
- Methodology : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like chains (C(4)) or rings (R₂²(8)). Software like Mercury (CCDC) visualizes interactions, while PLATON calculates hydrogen-bond geometry. Discrepancies between expected and observed patterns may indicate polymorphism or solvent inclusion .
Q. What computational tools predict substituent effects on photoredox catalytic activity in isoquinoline derivatives?
- Methodology : Density Functional Theory (DFT) calculates reduction potentials (e.g., –3.26 V for –NH₂ vs. –2.51 V for –CN). Correlate computed values with experimental yields (e.g., borylation reactions) to prioritize substituents. Software like Gaussian or ORCA automates these calculations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
